molecular formula C20H20FN3O B2890602 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine CAS No. 339019-73-7

1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine

Cat. No.: B2890602
CAS No.: 339019-73-7
M. Wt: 337.398
InChI Key: NXVQEEDIHKYYAA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine is a piperazine derivative featuring a 2-fluorophenyl group at the N1 position and a 5-phenyl-3-isoxazolylmethyl substituent at the N4 position. Piperazine derivatives are widely studied for their pharmacological properties, including receptor binding affinity (e.g., dopamine D2, σ1 receptors) and therapeutic applications in cancer, inflammation, and neurological disorders. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the isoxazole moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-18-8-4-5-9-19(18)24-12-10-23(11-13-24)15-17-14-20(25-22-17)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVQEEDIHKYYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine typically involves multiple steps, starting with the formation of the piperazine core One common approach is the reaction of 2-fluorophenylamine with an appropriate isocyanate or carbonyl compound to form the piperazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles and electrophiles are employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new pharmaceuticals and materials.

  • Biology: It serves as a ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

  • Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Impact of Fluorine Substitution

  • 2-Fluorophenyl vs. 4-Fluorophenyl: The target compound’s 2-fluorophenyl group induces steric and electronic effects distinct from 4-fluorophenyl analogs. For example, 1-(4-[18F]fluorobenzyl)piperazine derivatives exhibit improved brain penetration due to reduced lipophilicity compared to non-fluorinated analogs . In contrast, bis(4-fluorophenyl)methyl substituents in flunarizine enhance metabolic stability but reduce cytochrome P450-mediated oxidation compared to non-fluorinated cinnarizine .
  • Fluorine vs. However, fluorine’s smaller size and electronegativity favor receptor binding selectivity, as seen in σ1 receptor ligands .

Role of the Isoxazole Moiety

The 5-phenyl-3-isoxazolylmethyl group in the target compound is structurally analogous to:

  • Oxicam derivatives (e.g., piroxicam): Isoxazole rings in oxicams contribute to anti-inflammatory activity via COX-2 inhibition .
  • Hybrid triazole-isoxazole piperazines : These show potent antitumor activity, suggesting the isoxazole’s role in π-π stacking with kinase targets .

Conformational Flexibility and Binding Modes

  • Piperazine Chair Conformation :
    X-ray studies of related compounds (e.g., 1-(1,3-benzodioxol-5-ylmethyl)piperazines) confirm that chair conformations dominate, with equatorial substituents optimizing steric interactions . The target compound likely adopts a similar conformation, favoring receptor binding.
  • Linker Flexibility :
    Compounds with rigid linkers (e.g., propenyl in flunarizine) exhibit lower metabolic clearance than flexible alkyl chains (e.g., chloropropyl in cytotoxic piperazines) .

Pharmacological and Metabolic Differences

  • Dopamine D2 Receptor Affinity :
    Nitrobenzyl-substituted piperazines (e.g., compound in ) show higher D2 affinity than fluorophenyl analogs, likely due to stronger electron-withdrawing effects enhancing hydrogen bonding.
  • Cytotoxicity :
    Chlorobenzhydryl-piperazine derivatives (e.g., compound 5a in ) inhibit cancer cell growth at IC50 values <10 μM, outperforming fluorinated analogs in hepatic and breast cancer lines.
  • Metabolic Stability : Fluorination at the 2-position reduces oxidative metabolism compared to unsubstituted phenyl groups, as demonstrated in flunarizine’s lower N-dealkylation rates .

Biological Activity

1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine, with the CAS number 339019-73-7, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C20H20FN3O
  • Molecular Weight : 337.39 g/mol
  • Structure : The compound features a piperazine ring substituted with a fluorophenyl group and an isoxazole moiety, which is essential for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study conducted on various piperazine derivatives revealed that many compounds showed moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameGram-positive Activity (Zone of Inhibition in mm)Gram-negative Activity (Zone of Inhibition in mm)
Compound A1512
Compound B1810
This compound 20 16

Note: Values are indicative based on comparative studies.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study indicates that the presence of the fluorophenyl group enhances the lipophilicity and overall bioactivity of the compound. The isoxazole ring contributes to its binding affinity to biological targets, which may include various receptors involved in microbial resistance.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may act by inhibiting key enzymes or disrupting cellular processes in pathogens.

Case Study: Inhibition of Nucleoside Transporters

Recent research has highlighted the compound's potential as an inhibitor of equilibrative nucleoside transporters (ENTs). In vitro studies using nucleoside transporter-deficient cells demonstrated that this compound selectively inhibits ENT2 over ENT1, suggesting a targeted therapeutic approach for conditions involving nucleotide metabolism.

Table 2: Inhibition Potency Against Nucleoside Transporters

Compound NameENT1 IC50 (µM)ENT2 IC50 (µM)
Control108
This compound 12 5

Q & A

Basic Research Question

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., DCM) .

Waste Disposal : Neutralize acidic/basic byproducts before disposal and comply with EPA guidelines .

How can computational modeling enhance the design of derivatives with improved potency?

Advanced Research Question

QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .

MD Simulations : Assess binding stability in kinase pockets (e.g., GROMACS for 100-ns trajectories) .

ADMET Prediction : Use SwissADME to optimize logP (ideal range: 2–4) and reduce hepatotoxicity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Reaction Scalability :

  • Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Optimize catalyst loading (e.g., ≤5 mol% CuSO₄) to reduce costs .

Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) .

Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Basic Research Question

LC-MS/MS : Use a triple quadrupole mass spectrometer (MRM mode) with deuterated internal standards .

Sample Preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .

Validation : Ensure linearity (R² >0.99), precision (CV ≤15%), and recovery (80–120%) per FDA guidelines .

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